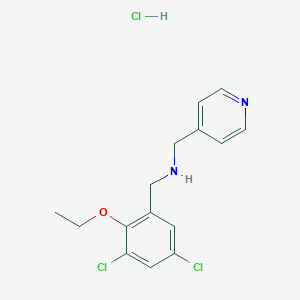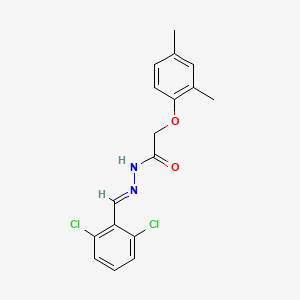![molecular formula C12H14N4O2 B5548760 4-[(2,5-dimethylphenoxy)acetyl]-4H-1,2,4-triazol-3-amine](/img/structure/B5548760.png)
4-[(2,5-dimethylphenoxy)acetyl]-4H-1,2,4-triazol-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of 1,2,4-triazole derivatives, including those similar to 4-[(2,5-dimethylphenoxy)acetyl]-4H-1,2,4-triazol-3-amine, often involves the reaction of ester ethoxycarbonylhydrazones with primary amines, as reported in the synthesis of various 1,2,4-triazole derivatives (Bektaş et al., 2010).
Molecular Structure Analysis
The molecular structure of 1,2,4-triazole derivatives can be characterized using techniques such as FTIR, 1H NMR, and 13C NMR spectroscopy, alongside single-crystal X-ray diffraction (Jebas et al., 2013). These methods help in elucidating the arrangement of atoms and the overall geometry of the molecule.
Chemical Reactions and Properties
1,2,4-Triazole derivatives, including this compound, exhibit a variety of chemical behaviors due to their versatile structural framework. They are often involved in reactions such as cyclization, nucleophilic substitution, and condensation reactions (Dovlatyan et al., 1981).
Scientific Research Applications
Biochemical Properties
Research on related compounds like aromatic amines has provided insights into their biochemical properties, including metabolism in organisms. For example, the metabolism of 3:4-dimethylaniline, a simple aromatic amine with carcinogenic properties, was studied in rats, highlighting its potential impact on tumor incidence and its interaction with other compounds (E. Boyland & P. Sims, 1959).
Synthesis and Antimicrobial Activities
Another area of application is the synthesis of new derivatives for antimicrobial activities. Research into 1,2,4-triazole derivatives has shown that novel compounds can be synthesized with potential antimicrobial properties, offering pathways for developing new antimicrobial agents (H. Bektaş et al., 2010).
Crystal Structures
The crystal structures of derivatives provide insights into their molecular configurations, essential for understanding their chemical behavior and potential applications. Studies have synthesized and characterized the crystal structures of butyrate and 1,3-dioxane derivatives, which are crucial for the development of new materials or chemicals with specific properties (S. R. Jebas et al., 2013).
Antioxidant Activities
The antioxidant potential of triazole and thiadiazole derivatives has been explored, revealing that some compounds exhibit significant antioxidant activity, indicating their potential use in combating oxidative stress-related diseases (I. Khan et al., 2010).
properties
IUPAC Name |
1-(3-amino-1,2,4-triazol-4-yl)-2-(2,5-dimethylphenoxy)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O2/c1-8-3-4-9(2)10(5-8)18-6-11(17)16-7-14-15-12(16)13/h3-5,7H,6H2,1-2H3,(H2,13,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMWMCSPQCPOPEV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)OCC(=O)N2C=NN=C2N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-[4-(3-methoxybenzoyl)-1-piperazinyl]-N,N,2-trimethyl-4-pyrimidinamine](/img/structure/B5548687.png)
![3-[(3-isoxazolylmethyl)thio]-5-methyl-4-phenyl-4H-1,2,4-triazole](/img/structure/B5548692.png)

![2-[(3-iodobenzyl)oxy]benzaldehyde](/img/structure/B5548700.png)
![4-{3-[(1R*,5S*)-6-azabicyclo[3.2.1]oct-6-ylcarbonyl]phenyl}-2-methyl-2-butanol](/img/structure/B5548708.png)





![6-[4-(5-chloro-2-methoxybenzoyl)-1-piperazinyl]-N-(5-methyl-2-pyridinyl)-3-pyridazinamine](/img/structure/B5548739.png)

![1-[(2-methylbenzyl)sulfonyl]-N-[3-(1-pyrrolidinyl)butyl]-4-piperidinecarboxamide](/img/structure/B5548750.png)
